Arginine glutamate

Overview

Description

It is commonly used in liver therapy and has various applications in medicine and biochemistry . Arginine is a basic amino acid, while glutamic acid is an acidic amino acid, and their combination results in a compound with unique properties beneficial for therapeutic purposes.

Mechanism of Action

Target of Action

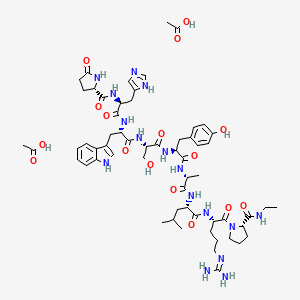

Arginine glutamate, also known as L-Arginine L-glutamate, is a combination of two amino acids: arginine and glutamic acid . The primary targets of these amino acids are various cells in the body, including rapidly dividing cells such as enterocytes, fibroblasts, and lymphocytes .

Arginine: Arginine is a semi-essential amino acid involved in the formation of nitric oxide . It plays a key role in cell metabolism, participating in the tri-carboxylic acid (TCA) cycle supplementation and the biosynthesis of nucleotides, glutathione (GSH), and other nonessential amino acids .

Glutamic Acid: Glutamic acid, on the other hand, is an excitatory neurotransmitter that activates both ionotropic and metabotropic glutamate receptors . The ionotropic ones being non-NMDA (AMPA and kainate) and NMDA receptors .

Mode of Action

The mode of action of this compound involves complex and dynamic regulations. Glutamic acid cannot cross the blood-brain barrier in appreciable quantities; instead, it is converted into L-glutamine, which the brain uses for fuel and protein synthesis .

Biochemical Pathways

The metabolism of glutamate into ornithine, arginine, proline, and polyamines is a major network of nitrogen-metabolizing pathways in cells . This network also produces intermediates like nitric oxide, and γ-aminobutyric acid (GABA) that play critical roles in cell development and stress .

Pharmacokinetics

The pharmacokinetics of this compound has been studied in healthy Chinese volunteers . The concentration-time curves of arginine and glutamate were best described by a first-order elimination two-compartment model and a nonlinear elimination one-compartment model, respectively . The final parameter estimation of arginine for clearance was 44.1 L/h . The volume of distribution for arginine was 20.3 L and 46 L for the central and peripheral compartments, respectively . For glutamate, the maximum rate of metabolism (Vmax) and the Michaelis constant (Km) were 18.8 mg/h and 77.2 mg/L, respectively .

Result of Action

The result of this compound’s action is multifaceted. It plays a crucial role in cell survival and proliferation . It also contributes to the synthesis of creatine, L-Ornithine, L-Glutamate, collagen, polyamines, and agmatine . Moreover, arginine promotes the secretion of growth hormone from the pituitary gland .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the presence of these genes suggests glutamine is transformed to β-glutamate by the aminomutase, which is then converted to 3-aminobutyrate by the decarboxylase . This transformation is confirmed by labeling studies .

Biochemical Analysis

Biochemical Properties

Arginine glutamate plays a significant role in biochemical reactions. Arginine, one of the components of this compound, is synthesized from glutamine, glutamate, and proline via the intestinal-renal axis in humans and most other mammals . Arginine degradation occurs via multiple pathways initiated by arginase, nitric-oxide synthase, Arg:glycine amidinotransferase, and Arg decarboxylase . These pathways produce nitric oxide, polyamines, proline, glutamate, creatine, and agmatine, each having enormous biological importance .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. Arginine, a component of this compound, regulates interorgan metabolism of energy substrates and the function of multiple organs . Dietary supplementation or intravenous administration of arginine is beneficial in improving reproductive, cardiovascular, pulmonary, renal, gastrointestinal, liver, and immune functions, as well as facilitating wound healing, enhancing insulin sensitivity, and maintaining tissue integrity .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion into ornithine, polyamines, collagen, or nitric oxide (NO) . Glutamine enters the cells via ASCT2 and is converted into glutamate, glutathione, arginine, or nucleotides .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown to enhance protein refolding and solubilization, suppress protein-protein interaction and aggregation, and reduce viscosity of high concentration protein formulations .

Dosage Effects in Animal Models

In animal models, dietary supplementation of arginine has shown to enhance the plasma arginine concentration, reduce the plasma ammonia level, and increase weight gain .

Metabolic Pathways

This compound is involved in significant metabolic pathways. The metabolism of glutamate into ornithine, arginine, proline, and polyamines is a major network of nitrogen-metabolizing pathways in plants . This network also produces intermediates like nitric oxide, and γ-aminobutyric acid (GABA) that play critical roles in plant development and stress .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters. Glutamine, a component of this compound, enters the cells via ASCT2 .

Subcellular Localization

The subcellular localization of this compound is not well-defined. The enzymes involved in the metabolism of arginine, a component of this compound, are associated with the mitochondria .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of arginine glutamate involves the reaction of equimolar amounts of arginine and glutamic acid in distilled water. The mixture is heated to dissolve both amino acids completely. The solution is then cooled, and the resulting this compound precipitates out .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield. The use of advanced purification techniques, such as crystallization and filtration, helps in obtaining a product suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: Arginine glutamate undergoes various chemical reactions, including:

Oxidation: In the presence of oxidizing agents, this compound can be oxidized to form different products.

Reduction: Reducing agents can convert this compound into its reduced forms.

Substitution: The amino groups in arginine can participate in substitution reactions with other chemical groups.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of nitric oxide and other nitrogen-containing compounds, while reduction may yield simpler amino acids .

Scientific Research Applications

Arginine glutamate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various chemical reactions and as a stabilizer in protein formulations.

Medicine: It is used in liver therapy, particularly for treating hyperammonemia.

Comparison with Similar Compounds

Glutamine: Another amino acid involved in nitrogen metabolism and protein synthesis.

Proline: An amino acid that plays a role in collagen synthesis and wound healing.

Histidine: An amino acid involved in the synthesis of histamine and in maintaining the structure of proteins.

Uniqueness of Arginine Glutamate: this compound is unique due to its combination of basic and acidic amino acids, which provides it with distinct properties beneficial for therapeutic applications. Its ability to stabilize proteins and reduce viscosity in formulations makes it particularly valuable in the pharmaceutical industry .

Properties

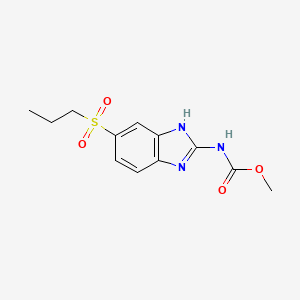

IUPAC Name |

2-amino-5-(diaminomethylideneamino)pentanoic acid;2-aminopentanedioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N4O2.C5H9NO4/c7-4(5(11)12)2-1-3-10-6(8)9;6-3(5(9)10)1-2-4(7)8/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);3H,1-2,6H2,(H,7,8)(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVEWUBJVAHOGKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

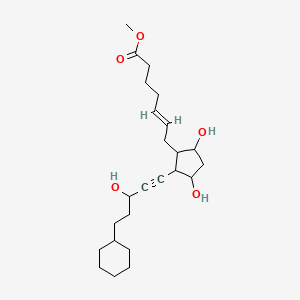

C(CC(C(=O)O)N)CN=C(N)N.C(CC(=O)O)C(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23N5O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91250-27-0, 4320-30-3 | |

| Record name | NSC164937 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164937 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glutargin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122009 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.